2-(Pyridin-3-yl)oxazolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-yl)oxazolidine hydrochloride is a heterocyclic compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . This compound features a pyridine ring fused with an oxazolidine ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 2-(Pyridin-3-yl)oxazolidine hydrochloride typically involves the reaction of pyridine derivatives with oxazolidine precursors. One common method includes the use of 1,2-amino alcohols as starting materials, which undergo multicomponent reactions to form the oxazolidine ring . Industrial production methods often employ metal-free domino annulation or Mannich reactions, which provide high yields and selectivity .
Chemical Reactions Analysis
2-(Pyridin-3-yl)oxazolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(Pyridin-3-yl)oxazolidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)oxazolidine hydrochloride involves its interaction with various molecular targets. The oxazolidine ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The pyridine ring enhances its ability to participate in electron transfer reactions, making it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
2-(Pyridin-3-yl)oxazolidine hydrochloride can be compared with other similar compounds such as:
2-(Pyridin-2-yl)oxazolidine hydrochloride: This compound has a similar structure but with the pyridine ring attached at a different position, leading to different chemical properties.
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride: This compound features an isoxazole ring instead of an oxazolidine ring, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11ClN2O |
---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,3-oxazolidine;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;/h1-3,6,8,10H,4-5H2;1H |
InChI Key |
RPIYKIXBYUSMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(N1)C2=CN=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.